N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide is a complex organic compound that features a piperazine ring, a hydroxyphenyl group, and a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting central nervous system (CNS) disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Introduction of the Hydroxyphenyl Group: This step involves the derivatization of the piperazine ring with 2-hydroxyphenyl groups, often using aromatic nucleophilic substitution reactions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through reactions such as Buchwald–Hartwig amination or reductive amination.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyridinyl group can be reduced to form piperidines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through interactions with G protein-coupled receptors (GPCRs), particularly dopamine receptors. It binds to the D2 and D3 receptors, modulating their activity and influencing neurotransmission in the CNS . This interaction leads to changes in intracellular signaling pathways, ultimately affecting neuronal function and behavior.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
- **N-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
- **N-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Uniqueness
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide is unique due to the presence of the hydroxyphenyl group, which enhances its binding affinity and selectivity for dopamine receptors. This structural feature distinguishes it from other similar compounds and contributes to its potent pharmacological effects .
Properties
Molecular Formula |
C24H32N4O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide |
InChI |
InChI=1S/C24H32N4O2/c29-22-11-5-4-10-21(22)27-17-14-26(15-18-27)16-19-28(23-12-6-7-13-25-23)24(30)20-8-2-1-3-9-20/h4-7,10-13,20,29H,1-3,8-9,14-19H2 |
InChI Key |
GSYXUBWRYIWXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CCN2CCN(CC2)C3=CC=CC=C3O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.